molecular formula C8H14O2 B6184502 {1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanol CAS No. 2624129-17-3

{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanol

Cat. No.: B6184502
CAS No.: 2624129-17-3
M. Wt: 142.20 g/mol
InChI Key: FLMYFIMEGGUWJF-UHFFFAOYSA-N
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Description

{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanol is a high-value bicyclic organic compound with the molecular formula C8H14O2, sought after for its application as a sophisticated building block in medicinal chemistry and drug discovery . This compound belongs to the class of 3-oxabicyclo[3.1.1]heptanes, which are recognized as innovative saturated isosteres for meta-substituted benzene rings . Replacing flat aromatic rings with this rigid, sp3-rich scaffold is a proven strategy to improve key physicochemical properties of drug candidates, which can significantly increase their chance of successful development . The 3-oxabicyclo[3.1.1]heptane core mimics the geometric arrangement of a meta-substituted phenyl ring while offering advantages such as enhanced solubility, greater metabolic stability, and improved cellular permeability . Researchers can utilize this methanol-functionalized building block to incorporate the 1-methyl-3-oxabicyclo[3.1.1]heptane motif into novel molecules, potentially opening new chemical space for probing biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2624129-17-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl)methanol

InChI

InChI=1S/C8H14O2/c1-8-2-6(3-8)7(4-9)5-10-8/h6-7,9H,2-5H2,1H3

InChI Key

FLMYFIMEGGUWJF-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)C(CO2)CO

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 2 Oxabicyclo 3.1.1 Heptan 4 Yl Methanol and Analogues

Retrosynthetic Analysis of {1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward-synthetic reactions.

Identification of Key Disconnection Points and Strategic Bonds

The core structure of this compound is a bicyclic ether. The most logical disconnections for such a system involve cleaving the bonds that form the rings. For the 2-oxabicyclo[3.1.1]heptane core, the key strategic bonds for disconnection are the C-O-C ether linkage and the C-C bonds that constitute the strained four-membered ring.

A primary retrosynthetic disconnection can be envisioned through the lens of a cycloaddition reaction, which is a powerful method for forming cyclic systems in a single step. A [3+3] cycloaddition is a plausible forward reaction for forming the six-membered ring of the bicyclo[3.1.1]heptane system. This suggests a disconnection of two C-C bonds and one C-O bond, breaking the molecule into a three-atom fragment and a three-atom fragment. This leads back to a highly strained bicyclo[1.1.0]butane (BCB) derivative and a carbonyl compound, which would act as the oxygen source.

Precursors and Intermediate Derivatization Strategies

Following the cycloaddition-based disconnection, the logical precursors for this compound would be a bicyclo[1.1.0]butane (BCB) and a carbonyl compound. The high ring strain of BCBs (approximately 66.3 kcal/mol) makes them excellent partners in strain-release cycloadditions rsc.org.

To achieve the specific substitution pattern of the target molecule, these precursors would need to be appropriately functionalized. For instance, the carbonyl component could be a suitably substituted α,β-unsaturated aldehyde or ketone. The methyl group at the C1 position and the methanol (B129727) group at the C4 position of the target molecule would need to be present on, or derivable from, the chosen precursors.

An alternative strategy involves the rearrangement of a different bicyclic or spirocyclic system. For example, syntheses of 3-oxabicyclo[3.1.1]heptanes have been achieved through the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols rsc.orgchemrxiv.orgnih.gov. A similar conceptual approach could be applied to the 2-oxa analogue, where a precursor containing a different ring system is rearranged to form the desired 2-oxabicyclo[3.1.1]heptane core.

Direct Synthesis Approaches to the 2-Oxabicyclo[3.1.1]heptane Core

Direct synthetic methods focus on the construction of the target bicyclic system from simpler starting materials. Cycloaddition reactions are particularly prominent in this regard.

Cycloaddition Reactions Leading to Oxabicyclic Systems

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic product, with a net reduction in bond multiplicity colab.ws. These reactions are highly efficient for building molecular complexity. The synthesis of bicyclo[3.1.1]heptane frameworks has been successfully achieved through various cycloaddition strategies involving highly strained molecules like bicyclo[1.1.0]butanes (BCBs) chinesechemsoc.orgacs.orgnih.gov.

Formal [3+3] cycloadditions have emerged as a powerful tool for constructing six-membered rings. In the context of synthesizing hetero-bicyclo[3.1.1]heptanes, this strategy involves the reaction of a bicyclo[1.1.0]butane, acting as a three-carbon synthon, with a 1,3-dipole.

While many reported examples focus on the synthesis of nitrogen-containing analogues (azabicycles), the principles are applicable to oxygen-containing systems. For instance, Lewis acid-catalyzed 1,3-dipolar cycloadditions of BCBs with nitrones have been developed to produce 2-oxa-3-azabicyclo[3.1.1]heptanes chinesechemsoc.orgacs.orgnih.gov. These reactions often proceed with high efficiency and can be rendered enantioselective through the use of chiral Lewis acid catalysts nih.gov. The reaction mechanism typically involves the activation of the BCB by the Lewis acid, followed by a stepwise or concerted cycloaddition with the 1,3-dipole.

The table below summarizes representative examples of formal [3+3] cycloadditions used to generate bicyclo[3.1.1]heptane systems.

CatalystBicyclobutane ComponentCycloaddition PartnerProduct TypeYield (%)Reference
Eu(OTf)₃Substituted BicyclobutanesNitrones2-Oxa-3-azabicyclo[3.1.1]heptanesHigh chinesechemsoc.org
Chiral Co(II)/PyIPIBidentate Chelating BicyclobutanesNitronesEnantioenriched 2-Oxa-3-azabicyclo[3.1.1]heptanesUp to 99% nih.gov
Cu/PhosferroxBicyclobutane KetonesAzomethine Ylides3-Azabicyclo[3.1.1]heptanesHigh chinesechemsoc.org

This table presents data on analogous hetero-bicyclic systems to illustrate the utility of the [3+3] cycloaddition strategy.

Beyond formal [3+3] cycloadditions, other multicomponent reactions and cycloaddition strategies can be employed to construct related oxabicyclic systems, providing a foundation for accessing the 2-oxabicyclo[3.1.1]heptane core.

A notable example is the BF₃-catalyzed formal [2π+2σ] cycloaddition of aldehydes with bicyclo[1.1.0]butanes, which provides access to polysubstituted 2-oxabicyclo[2.1.1]hexanes nih.govbohrium.com. This reaction demonstrates the feasibility of using carbonyl compounds to form oxabicyclic structures from BCBs, a key transformation that could potentially be adapted to synthesize the [3.1.1]heptane system.

Furthermore, photocatalyzed cycloadditions, such as [2σ+2π] and [3σ+2σ] reactions, have been utilized to synthesize bicyclo[3.1.1]heptanes and other carbocycles nih.gov. These methods highlight the versatility of using different activation modes to facilitate cycloadditions with BCBs. The table below outlines various cycloaddition reactions that produce bicyclic scaffolds.

Reaction TypeReactant 1Reactant 2Product TypeCatalyst/ConditionsReference
Formal [2π+2σ]Bicyclo[1.1.0]butanesAldehydes2-Oxabicyclo[2.1.1]hexanesBF₃·OEt₂ nih.govbohrium.com
[3σ+2σ]CyclopropylaminesBicyclo[1.1.0]butanesAminobicyclo[3.1.1]heptanesPhotoredox
[3+2]Bicyclo[1.1.0]butanesThioketones2-Thiabicyclo[2.1.1]hexanesCatalyst-free rsc.org

This table showcases diverse cycloaddition strategies that could inspire methodologies for the target compound.

Rearrangement Reactions for Bridged Ether Formation

Rearrangement reactions are a powerful class of transformations in organic synthesis that alter the carbon skeleton of a molecule to produce a structural isomer. For the formation of bridged ether systems like the 2-oxabicyclo[3.1.1]heptane scaffold, these reactions often exploit thermodynamic driving forces such as the release of ring strain to favor the formation of the bridged product.

Acid-Mediated Isomerization of Spiro Compounds (e.g., 2-oxaspiro[3.3]heptane systems)

A notable strategy for constructing oxabicyclo[3.1.1]heptane systems involves the acid-mediated isomerization of spirocyclic precursors. Specifically, 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes can be synthesized via a mild, acid-catalyzed rearrangement of 6-substituted (2-oxaspiro[3.3]heptan-6-yl)methanols. chemrxiv.orgacs.org This transformation proceeds efficiently using catalytic amounts of acids like pyridinium (B92312) chloride (PyrHCl). chemrxiv.orgacs.org

The reaction tolerates a range of substituents on the spirocyclic starting material. For instance, alkyl groups such as methyl and cyclopropyl at the 6-position of the (2-oxaspiro[3.3]heptan-6-yl)methanol are well-tolerated, leading to the desired oxabicyclo[3.1.1]heptane products in excellent yields. acs.org The reaction also works efficiently with various aromatic moieties. acs.org This methodology provides a direct route to the core bicyclic structure from readily accessible spirocyclic alcohols.

Table 1: Acid-Mediated Isomerization of Substituted (2-oxaspiro[3.3]heptan-6-yl)methanols acs.org

Starting Material (Substituent R)ProductYield
Hydrogen3-Oxabicyclo[3.1.1]heptan-1-yl)methanol71%
Methyl(1-Methyl-3-oxabicyclo[3.1.1]heptan-5-yl)methanolExcellent
Cyclopropyl(1-Cyclopropyl-3-oxabicyclo[3.1.1]heptan-5-yl)methanolExcellent
Phenyl(1-Phenyl-3-oxabicyclo[3.1.1]heptan-5-yl)methanolExcellent
Strain-Release Driven Transformations

The formation of bridged bicyclic systems is often facilitated by transformations driven by the release of ring strain. rsc.orgnih.govresearchgate.net Strained molecules possess higher ground-state energy due to distorted bond lengths and angles, making them more reactive. rsc.orgnih.govresearchgate.netacs.org This inherent energy can be harnessed as a thermodynamic driving force to promote reactions that lead to more stable products. rsc.orgnih.gov

The reactivity of these strained systems stems from this increased energy and destabilization, which allows for the opening of bridging bonds under the influence of nucleophiles, electrophiles, radical species, or transition metals. rsc.orgnih.govresearchgate.net Recent studies have shown that in addition to strain release, electronic delocalization is a critical factor that can enhance or even dominate reactivity by lowering activation barriers. acs.orgnih.gov The acid-mediated isomerization of 2-oxaspiro[3.3]heptanes is an example of such a transformation, where the relief of strain in the spirocyclic system contributes to the favorable formation of the more stable bridged bicyclic ether.

Intramolecular Cyclization Strategies

Intramolecular cyclizations are fundamental to the synthesis of cyclic and polycyclic molecules. These reactions involve the formation of a ring from a single molecule containing two reactive functional groups. For the synthesis of oxacyclic systems, these strategies typically involve the formation of a carbon-oxygen bond to close the ring.

Hetero-Michael Additions for Oxacyclic Ring Closure

The intramolecular hetero-Michael addition (or oxa-Michael reaction) is a powerful method for forming oxacyclic rings. organicreactions.org This reaction involves the conjugate addition of an intramolecular hydroxyl group to an α,β-unsaturated carbonyl compound or other Michael acceptor. organicreactions.orgacs.org The reaction can be promoted by either acids or bases. organicreactions.orgsemanticscholar.org

A plausible mechanism for the acid-catalyzed reaction involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the β-carbon, followed by nucleophilic attack from the tethered alcohol to effect ring closure. semanticscholar.org Significant advances in this area include the development of catalytic, enantioselective versions of the reaction. For example, a bifunctional iminophosphorane (BIMP) has been shown to catalyze the enantioselective intramolecular oxa-Michael reaction of alcohols to tethered, low-electrophilicity Michael acceptors, affording substituted tetrahydrofurans (THFs) and tetrahydropyrans (THPs) in excellent yields and high enantiomeric ratios. acs.org

Table 2: BIMP-Catalyzed Enantioselective Intramolecular Oxa-Michael Addition acs.org

Substrate (Michael Acceptor)Product Ring SizeYieldEnantiomeric Ratio (er)
Unsaturated Ester (forms THF)5-memberedup to 99%up to 99.5:0.5
Unsaturated Ester (forms THP)6-memberedup to 94%up to 92:8
Unsaturated Amide (forms THF)5-memberedGoodExcellent
Radical and Photochemical Cyclizations

Radical and photochemical reactions offer unique pathways for the construction of complex cyclic systems under mild conditions. rsc.orgsemanticscholar.org These methods involve the generation of a radical intermediate, which then undergoes an intramolecular cyclization to form a new ring. rsc.orgacs.org Photochemical reactions, in particular, can generate radicals without the need for toxic reagents, often proceeding through photo-redox catalysis or direct excitation of the substrate. rsc.orgsemanticscholar.org

A relevant example is the synthesis of bridged bicyclic ethers from polyalkyl pyran-4-ones through irradiation in an alcohol solvent. acs.org This process is believed to occur via a tandem solvent trapping and Norrish Type II cyclization. The key step involves a γ-hydrogen abstraction by an excited enone chromophore, which generates a biradical intermediate that subsequently closes to form the bicyclic ether products. acs.org This method can exhibit high diastereoselectivity in the radical coupling step. acs.org Alkoxy radicals, generated photochemically, are versatile intermediates that can undergo intramolecular 1,5-hydrogen atom transfer (1,5-HAT) via a six-membered transition state, enabling selective remote C-H functionalization that can lead to cyclization. acs.org

Table 3: Photochemical Synthesis of Bridged Bicyclic Ethers from Pyran-4-ones acs.org

Starting Pyran-4-oneSolventBicyclic ProductsCombined YieldDiastereoselectivity
Polyalkyl pyran-4-oneMethanolBridged Bicyclic Ethers37-64%Moderate to complete
Polyalkyl pyran-4-oneEthanolBridged Bicyclic Ethers37-64%Moderate to complete

Stereoselective Synthesis of this compound

Achieving stereocontrol is a paramount challenge in the synthesis of complex molecules like this compound, which contains multiple stereocenters. Stereoselective synthesis aims to produce a specific stereoisomer of a product, and can be accomplished through various strategies, including substrate control, auxiliary control, and catalyst control.

The synthetic methodologies described previously offer avenues for stereoselectivity. For instance, the intramolecular oxa-Michael additions can be rendered highly enantioselective through the use of chiral catalysts, such as the bifunctional iminophosphorane (BIMP) system, which delivers products with excellent enantiomeric ratios. acs.org Similarly, N-heterocyclic carbenes (NHCs) have been shown to catalyze highly diastereo- and enantioselective intramolecular Michael reactions. nih.gov

In photochemical reactions, diastereoselectivity can arise from the sterically preferred pathways of cyclization for the intermediate biradical. In the synthesis of bridged bicyclic ethers from pyran-4-ones, one of the cyclization pathways was observed to be completely diastereoselective. acs.org

For rearrangement reactions, stereocontrol can be achieved by starting with an enantiomerically pure precursor. If the spirocyclic alcohol used in the acid-mediated isomerization is chiral and the reaction mechanism is stereospecific, the chirality can be transferred to the final bridged bicyclic ether product. Another approach involves the use of a chiral auxiliary, where a chiral moiety is temporarily attached to the substrate to direct the stereochemical outcome of a key reaction, and is subsequently removed. For example, strategies for the stereoselective synthesis of related aza-bicyclic systems have utilized chiral amines like S- and R-1-phenylethylamine to control the stereochemistry. nih.gov Such principles are transferable to the synthesis of the target oxabicyclic compound.

Enantioselective Catalysis in Oxabicyclic Construction

The asymmetric synthesis of the 2-oxabicyclo[3.1.1]heptane core is pivotal for accessing enantiopure final compounds. Modern catalytic methods offer powerful tools for establishing the key stereocenters during the ring-forming steps.

Lewis Acid Catalysis : Chiral Lewis acid catalysis has been effectively employed in the enantioselective formal (3+3) cycloaddition of bicyclo[1.1.0]butanes with nitrones to yield hetero-bicyclo[3.1.1]heptane products. nih.gov This strategy allows for the assembly of the core skeleton while creating multiple stereocenters, including congested quaternary carbons, with high enantiomeric excess (up to >99% ee). nih.gov While not directly forming the oxabicyclic system, related Lewis acid-catalyzed cycloadditions provide a pathway to various bicyclo[3.1.1]heptane derivatives, which can be precursors to the desired oxygen-containing scaffold. chinesechemsoc.orgresearchgate.net

Transition Metal Catalysis : Asymmetric ring-opening (ARO) of oxabicyclic alkenes using chiral transition metal catalysts is another prominent strategy. nih.gov Chiral rhodium(I) catalysts, for instance, can induce the ring opening of oxabicyclic precursors with nucleophiles, proceeding with high yield and enantioselectivity. nih.gov Similarly, iridium-catalyzed asymmetric ring-opening reactions have been developed for these systems. chinesechemsoc.orgresearchgate.net Furthermore, cobalt-catalyzed enantioselective hydroalkylation of oxabicyclic alkenes provides a method for introducing alkyl substituents with excellent stereocontrol, preserving the bicyclic framework. acs.orgacs.org

Biocatalysis : Nature's catalysts, enzymes, offer exceptional stereo- and regioselectivity. Engineered squalene-hopene cyclases (SHCs) can perform stereocontrolled head-to-tail cyclizations of linear terpene precursors to generate chiral cyclic scaffolds. nih.gov Given the structural similarity of the 2-oxabicyclo[3.1.1]heptane core to terpenoid structures, biocatalytic cyclization of an appropriately designed acyclic precursor represents a promising and sustainable approach for its enantioselective synthesis. nih.gov

Table 1: Overview of Enantioselective Catalytic Strategies for Oxabicyclic Construction

Catalytic Strategy Catalyst Type Reaction Key Feature
Lewis Acid Catalysis Chiral Lewis Acids (e.g., Eu(OTf)₃-based) Formal (3+3) Cycloaddition Asymmetric construction of the bicyclo[3.1.1]heptane core. nih.govchinesechemsoc.org
Transition Metal Catalysis Chiral Rhodium, Iridium, or Cobalt Complexes Asymmetric Ring-Opening / Hydroalkylation Enantioselective functionalization of oxabicyclic precursors. nih.govacs.org
Biocatalysis Engineered Enzymes (e.g., SHCs) Stereocontrolled Cyclization High enantioselectivity from acyclic terpene-like precursors. nih.gov

Diastereoselective Control in Functional Group Introduction

Achieving the correct relative stereochemistry of substituents on the 2-oxabicyclo[3.1.1]heptane ring is as critical as controlling the absolute stereochemistry. Diastereocontrol can be exerted during the formation of the bicyclic system or in subsequent functionalization steps. One notable method involves the oxy-Favorskii rearrangement, which provides a highly stereocontrolled route to branched cis-fused bicyclic ethers. nih.govacs.org This method has proven effective in constructing both tertiary and quaternary centers with high stereospecificity. acs.orgresearchgate.net The sequence, often involving halolactonization and α-bromination prior to the rearrangement, allows for the precise installation of functional groups with defined spatial relationships. acs.org Such stereocontrolled syntheses are crucial for preparing specific diastereomers of complex polycyclic ether natural products. nih.gov The use of ring-opening reactions of oxabicyclic compounds is also a well-established strategy to yield various cyclic and acyclic structures with controlled stereochemistry, demonstrating their utility as synthetic intermediates. researchgate.net

Chiral Pool Approaches and Auxiliary-Mediated Strategies

The "chiral pool" approach leverages readily available, enantiopure natural products as starting materials. Terpenoids are particularly suitable precursors for the synthesis of this compound due to their inherent structural similarities. nih.gov For example, compounds from the pinane family, which share the bicyclo[3.1.1]heptane framework, can be chemically modified to introduce the necessary oxygen atom and functional groups. This strategy capitalizes on the existing stereochemistry of the natural starting material to produce an enantiopure target molecule.

When suitable chiral pool precursors are unavailable, enzymatic kinetic resolution (EKR) of racemic intermediates can be employed. mdpi.com Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer from its esterified counterpart. This technique is widely applied in terpenoid synthesis to access both enantiomers of a desired building block. mdpi.com Auxiliary-mediated strategies, where a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, represent another classical yet powerful method for asymmetric synthesis, though specific applications to this bicyclic system are less commonly cited than chiral pool or catalytic approaches.

Post-Cyclization Functionalization of the 2-Oxabicyclo[3.1.1]heptane Skeleton

Once the core 2-oxabicyclo[3.1.1]heptane structure is assembled, further chemical modifications are often necessary to arrive at the final target compound or to generate a library of analogues for structure-activity relationship studies. The functional groups present on the skeleton, such as the primary alcohol of the methanol moiety, serve as handles for these transformations.

Modifying the Methanol Moiety (–CH2OH)

The primary alcohol (–CH2OH) in this compound is a versatile functional group that can be readily converted into other functionalities. acs.org Its reactivity is typical of a primary alcohol, allowing for oxidation, substitution, and etherification reactions. pearson.com

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the reagents and conditions employed. byjus.com The synthesis of analogues has shown that treatment of a similar (3-oxabicyclo[3.1.1]heptan-1-yl)methanol system with Dess-Martin periodinane effectively yields the corresponding aldehyde. acs.org For the more highly oxidized carboxylic acid, reagents such as N-methylmorpholine N-oxide (NMO) with tetrapropylammonium perruthenate (TPAP) can be used. acs.org These transformations provide access to key derivatives for further elaboration, such as amide coupling from the carboxylic acid. thieme-connect.comthieme-connect.com

Table 2: Oxidation Reactions of the Methanol Moiety

Target Functional Group Reagent(s) Product
Aldehyde Dess-Martin periodinane (DMP) {1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}carbaldehyde
Carboxylic Acid NMO / TPAP {1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}carboxylic acid

The hydroxyl group of the methanol moiety is a poor leaving group but can be converted into one to facilitate nucleophilic substitution. pearson.com It can be transformed into a mesylate, which is then readily displaced by nucleophiles like sodium iodide to form the corresponding iodide. acs.org Alternatively, direct conversion to a bromide can be achieved using the Appel reaction. acs.org

Etherification can be accomplished through various methods. For instance, the Mitsunobu reaction, involving triphenylphosphine and an azodicarboxylate, allows for the formation of an ether linkage with a phenolic partner under mild conditions. acs.org In another approach, the alcohol can be deprotonated with a strong base to form an alkoxide, which can then undergo a Williamson ether synthesis with an alkyl halide. The cleavage of ethers back to alcohols and alkyl halides typically requires strong acids like HBr or HI. masterorganicchemistry.comlibretexts.org

Table 3: Substitution and Etherification Reactions

Reaction Type Reagent(s) Intermediate/Product
Mesylation Methanesulfonyl chloride (MsCl), base {1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methyl methanesulfonate
Iodination 1. MsCl, base; 2. NaI 4-(iodomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane
Bromination CBr₄, PPh₃ (Appel Reaction) 4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane
Etherification ArOH, PPh₃, DEAD (Mitsunobu Reaction) 4-((aryloxy)methyl)-1-methyl-2-oxabicyclo[3.1.1]heptane
Transformations into Amine or Boron-Containing Derivatives

The conversion of this compound into amine and boron-containing analogues is crucial for expanding its utility in medicinal chemistry and materials science. While direct transformations from the alcohol are challenging, multi-step sequences involving key intermediates are often employed.

Amine Derivatives: The synthesis of amine derivatives of the 2-oxabicyclo[3.1.1]heptane scaffold can be approached through several established synthetic routes. One plausible strategy involves the initial oxidation of the primary alcohol in this compound to the corresponding carboxylic acid. This transformation sets the stage for a Curtius rearrangement. In a related 3-oxabicyclo[3.1.1]heptane system, the carboxylic acid was successfully converted to the corresponding amine via this rearrangement thieme-connect.comthieme-connect.com. This process typically involves the formation of an acyl azide from the carboxylic acid, followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the primary amine. The existence of 1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine and its hydrochloride salt in chemical databases further suggests the feasibility of such synthetic pathways uni.lunih.gov.

Another potential route to amino derivatives could involve a reductive amination protocol starting from the corresponding aldehyde, obtained by the controlled oxidation of the parent alcohol.

Boron-Containing Derivatives: The introduction of a boron moiety, such as a boronic ester, into the 2-oxabicyclo[3.1.1]heptane framework opens avenues for subsequent cross-coupling reactions. A promising approach is the iridium-catalyzed C–H borylation of the bicyclic core nih.govchemrxiv.orgchemrxiv.orgberkeley.edu. While this method has been demonstrated for bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes, its application to 2-oxabicyclo[3.1.1]heptanes could provide direct access to borylated derivatives nih.govchemrxiv.orgchemrxiv.org. The selectivity of this reaction would be a key consideration, with bridgehead positions often being favored.

An alternative strategy, demonstrated for a 2-oxabicyclo[2.2.2]octane system, is the copper-catalyzed decarboxylative borylation of a redox-active ester derived from the corresponding carboxylic acid nih.gov. This method would involve the initial oxidation of this compound to the carboxylic acid, followed by conversion to a suitable activated ester (e.g., an N-hydroxyphthalimide ester) and subsequent reaction with a boron source.

Table 1: Plausible Synthetic Routes to Amine and Boron Derivatives
Derivative TypeIntermediateKey ReactionPotential ReagentsAnalogous System Reference
AmineCarboxylic AcidCurtius Rearrangement1. (COCl)₂, cat. DMF 2. NaN₃ 3. Heat, then H₂O/H⁺3-Oxabicyclo[3.1.1]heptane thieme-connect.comthieme-connect.com
Boronic EsterParent HydrocarbonIridium-Catalyzed C–H Borylation[Ir(COD)OMe]₂, ligand, B₂pin₂Bicyclo[1.1.1]pentane nih.govchemrxiv.orgchemrxiv.org
Boronic EsterRedox-Active EsterCopper-Catalyzed Decarboxylative BorylationCu catalyst, B₂pin₂, base2-Oxabicyclo[2.2.2]octane nih.gov

Functionalization at Other Ring Positions

The introduction of substituents at positions other than the 4-position of the this compound scaffold can significantly modulate its physicochemical and biological properties. Methodologies for such functionalizations are critical for creating a diverse library of analogues.

Direct and selective functionalization of the 2-oxabicyclo[3.1.1]heptane ring system with halogens, alkyl, or aryl groups is a synthetic challenge due to the relatively unactivated nature of the C-H bonds. However, strategies developed for related bicyclic systems can provide valuable insights.

Halogenation: While direct halogenation of the saturated hydrocarbon framework can be unselective, radical-based approaches might offer a pathway. For instance, the use of N-bromosuccinimide (NBS) under photochemical or radical initiation conditions could potentially introduce a bromine atom at a bridgehead or other susceptible position, as has been demonstrated in broader synthetic contexts chemrxiv.org.

Alkylation and Arylation: The introduction of alkyl and aryl groups often relies on the pre-functionalization of the ring system. For instance, if a borylated derivative of the scaffold can be prepared, it could serve as a versatile precursor for Suzuki-Miyaura cross-coupling reactions to introduce a wide range of aryl and some alkyl substituents. Similarly, the conversion of a hydroxyl group at a different ring position to a halide or triflate would enable various transition-metal-catalyzed cross-coupling reactions. In a related 7-oxabicyclo[2.2.1]heptane system, a directed palladium-catalyzed arylation has been achieved, suggesting that with appropriate directing groups, C-H activation strategies could be viable researchgate.net.

Table 2: Potential Strategies for Ring Functionalization
Functional GroupSynthetic StrategyPotential Reagents and ConditionsKey Considerations
Halogen (Br)Radical HalogenationN-Bromosuccinimide (NBS), light or radical initiatorSelectivity can be an issue.
Aryl/AlkylSuzuki-Miyaura CouplingFrom a boronic ester derivative with an aryl/alkyl halide, Pd catalyst, baseRequires prior synthesis of the boronic ester.
ArylDirected C-H ArylationPd catalyst, directing group, aryl halideRequires installation and removal of a directing group. researchgate.net

To facilitate the incorporation of the this compound motif into larger molecules via coupling reactions, the primary alcohol functionality can be converted into a more reactive group.

A common strategy is the conversion of the alcohol to a halide (e.g., bromide or iodide) or a sulfonate ester (e.g., tosylate or mesylate). These derivatives are excellent electrophiles for substitution reactions with a variety of nucleophiles. For example, the conversion of a primary alcohol to an alkyl bromide can be readily achieved using reagents such as N-bromosuccinimide and triphenylphosphine chemrxiv.org.

For transition-metal-catalyzed cross-coupling reactions, the alcohol can be transformed into a leaving group suitable for such processes. For instance, conversion to a triflate would generate a substrate amenable to various coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations.

Furthermore, as mentioned previously, the synthesis of boronic esters or halogenated derivatives at other positions on the bicyclic ring would provide handles for a wide array of palladium- or nickel-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The preparation of a redox-active ester from a carboxylic acid derived from the parent alcohol has been shown in a 3-oxabicyclo[3.1.1]heptane system to be a precursor for further functionalization, including borylation, which can then be used in coupling reactions thieme-connect.comthieme-connect.com.

Table 3: Derivatization of the Hydroxymethyl Group for Coupling Reactions
Target DerivativeReagents and ConditionsSubsequent Coupling Reaction Type
Alkyl BromideNBS, PPh₃Williamson ether synthesis, substitution with N-nucleophiles
Alkyl Tosylate/MesylateTsCl or MsCl, pyridine or Et₃NSubstitution reactions, potential for cross-coupling
Alkyl TriflateTf₂O, pyridineSuzuki, Stille, Buchwald-Hartwig couplings

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 2 Oxabicyclo 3.1.1 Heptan 4 Yl Methanol

Reactivity Profile of the 2-Oxabicyclo[3.1.1]heptane System

Ring Strain and its Influence on Chemical Transformations

Bicyclic systems like bicyclo[3.1.1]heptane are recognized for their considerable ring strain. researchgate.net This strain arises from the deviation of bond angles from the ideal tetrahedral geometry and steric interactions across the ring system. The synthesis of such scaffolds often relies on strain-release chemistry, for example, using highly strained precursors like bicyclo[1.1.0]butanes (BCBs), which have a strain energy of approximately 66.3 kcal/mol. nih.gov

This inherent strain in the 2-oxabicyclo[3.1.1]heptane core makes it susceptible to ring-opening reactions under certain conditions, as such transformations can alleviate the steric and angular strain. The presence of the ether oxygen atom within the bicyclic framework can further influence this reactivity, potentially directing cleavage or participating in rearrangements, particularly under acidic conditions. The strain-release principle is a common driving force in the cycloaddition reactions used to construct these intricate bicyclic scaffolds. nih.govthieme-connect.com

Stability and Degradation Pathways Under Various Conditions

The stability of {1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanol is governed by the resilience of its ether linkage and the primary alcohol group. Generally, cyclic ethers are stable under neutral and basic conditions. However, they are susceptible to cleavage under strongly acidic conditions, which could be a potential degradation pathway for this molecule.

Acid-catalyzed rearrangements are a known transformation for related oxabicyclic systems. For instance, studies on 3-oxabicyclo[3.1.1]heptanes report their synthesis through the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.orgchemrxiv.org This suggests that under acidic catalysis, the 2-oxabicyclo[3.1.1]heptane ring system could undergo skeletal rearrangements or degradation. Oxidative conditions could also lead to degradation, potentially targeting the tertiary carbons of the bicyclic frame or the primary alcohol. The incorporation of similar oxabicyclo-heptane motifs into drug candidates suggests they possess sufficient stability for certain applications. thieme-connect.comgoogle.com

Reactions of the Methanol (B129727) Functional Group

The exocyclic methanol (-CH₂OH) group is a primary alcohol, which imparts a wide range of reactivity to the molecule. This functional group can undergo numerous transformations common to primary alcohols. libretexts.orglibretexts.org

Participation in Condensation and Addition Reactions

The primary alcohol can act as a nucleophile in condensation reactions. A prominent example is Fischer esterification, where it reacts with a carboxylic acid under acidic catalysis to form an ester and water. It can also be dehydrated in the presence of another alcohol molecule to form an ether, though this typically requires specific conditions to favor intermolecular over intramolecular reaction. libretexts.org

Furthermore, the alcohol can be oxidized to an aldehyde. This aldehyde intermediate is then primed for a host of addition and condensation reactions, such as aldol (B89426) condensations or the formation of imines, providing a gateway to more complex molecular architectures.

Reactivity as a Primary Alcohol

As a typical primary alcohol, the methanol moiety can undergo a variety of well-established chemical transformations. These reactions are fundamental in synthetic organic chemistry for functional group interconversion.

One of the most common reactions is oxidation. Depending on the reagent used, primary alcohols can be selectively oxidized to aldehydes using mild oxidants like pyridinium (B92312) chlorochromate (PCC) or undergo further oxidation to carboxylic acids with stronger agents such as chromic acid or potassium permanganate. libretexts.orgchemistrysteps.comyoutube.com The conversion of a primary alcohol on a related bicyclic scaffold to a carboxylic acid has been demonstrated as a useful step for further derivatization. thieme-connect.com

The hydroxyl group can also be converted into a better leaving group to facilitate nucleophilic substitution reactions. Reacting the alcohol with tosyl chloride forms a tosylate, or with hydrogen halides (like HBr or HCl) converts it into the corresponding alkyl halide. libretexts.orgyoutube.com These transformations enable the introduction of a wide range of other functional groups.

Reaction TypeReagent(s)Product Functional GroupReference
Oxidation (to Aldehyde)Pyridinium chlorochromate (PCC)Aldehyde libretexts.orgchemistrysteps.com
Oxidation (to Carboxylic Acid)KMnO₄, H₂CrO₄, or Jones ReagentCarboxylic Acid libretexts.orgyoutube.com
EsterificationCarboxylic Acid (R-COOH), H⁺ catalystEster libretexts.org
Conversion to Alkyl HalideHBr, HCl, SOCl₂, or PBr₃Alkyl Halide (Br, Cl) libretexts.orgyoutube.com
TosylationTosyl chloride (TsCl), PyridineTosylate (a good leaving group) libretexts.org
Dehydration (to Alkene)Concentrated H₂SO₄ or H₃PO₄, HeatAlkene libretexts.orglibretexts.org

Mechanistic Studies of Rearrangements and Transformations

While mechanistic studies specifically for this compound are not available, insights can be drawn from computational and experimental studies on analogous systems. The formation of the related 2-oxa-3-azabicyclo[3.1.1]heptane core via cycloaddition of bicyclobutanes with nitrones has been investigated. nih.govresearchgate.net Theoretical calculations suggest these reactions can proceed through a nucleophilic attack followed by an intramolecular cyclization process, highlighting the role of activated bicyclic precursors. researchgate.net

Furthermore, the acid-catalyzed rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols into 3-oxabicyclo[3.1.1]heptanes provides a well-documented mechanistic pathway relevant to this structural class. acs.orgrsc.org This transformation likely proceeds via protonation of the alcohol, followed by a concerted or stepwise process involving ring expansion of the cyclobutane (B1203170) and cleavage of the oxetane (B1205548) ring to form the thermodynamically more stable bicyclo[3.1.1]heptane system. Such studies underscore the potential for complex, strain-driven rearrangements within this family of molecules.

Elucidation of Acid-Catalyzed Reaction Pathways

Acid catalysis is pivotal in the synthesis and rearrangement of oxabicyclo[3.1.1]heptane systems. While direct studies on this compound are unavailable, extensive research on the isomeric 3-oxabicyclo[3.1.1]heptanes demonstrates the importance of acid-catalyzed pathways. A primary route to this isomeric scaffold involves a Lewis acid-catalyzed intramolecular rearrangement of 6-substituted (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.orgnih.gov

This rearrangement is typically promoted by strong Lewis acids or Brønsted acids. A systematic evaluation has shown that acids like HCl, p-toluenesulfonic acid (pTSA), and boron trifluoride etherate (BF₃·Et₂O) are effective. acs.orgnih.gov The mechanism is believed to involve protonation or coordination of the Lewis acid to the oxetane oxygen, followed by ring-opening to form a stabilized carbocation intermediate, which then undergoes intramolecular cyclization to yield the thermodynamically more stable bicyclo[3.1.1]heptane system.

Furthermore, Lewis acid catalysis has been instrumental in formal (3+3) cycloaddition reactions used to construct hetero-bicyclo[3.1.1]heptane skeletons. For example, Eu(OTf)₃ has been used to catalyze the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with nitrones to afford 2-oxa-3-azabicyclo[3.1.1]heptanes. thieme-connect.comchinesechemsoc.org Similarly, chiral Co(II) complexes have been employed as Lewis acid catalysts to achieve enantioselective synthesis of related aza-heterocyclic systems. nih.gov These reactions are initiated by the activation of BCBs by the Lewis acid, followed by nucleophilic attack and subsequent intramolecular cyclization. researchgate.net

Table 1: Representative Acid Catalysts in the Synthesis of Hetero-Bicyclo[3.1.1]heptane Scaffolds

Catalyst Reaction Type Substrates Product Scaffold
Pyridinium chloride (PyrHCl) Isomerization (2-oxaspiro[3.3]heptan-6-yl)methanols 3-Oxabicyclo[3.1.1]heptane
Boron trifluoride etherate (BF₃·Et₂O) Isomerization Spirocyclic oxetanes 3-Oxabicyclo[3.1.1]heptane
Scandium(III) triflate (Sc(OTf)₃) Rearrangement 2-azidobicyclo[2.1.1]hexanes 3-Azabicyclo[3.1.1]heptene

Investigation of Radical and Pericyclic Mechanisms

Radical and pericyclic reactions represent a cornerstone of modern synthetic strategies for accessing bicyclo[3.1.1]heptane derivatives, prized for their atom economy and ability to construct complex three-dimensional structures. thieme-connect.com Pericyclic reactions are concerted processes that proceed through a cyclic transition state, with outcomes often dictated by the principles of orbital symmetry. unina.itlibretexts.org

A significant body of research focuses on the (3+3) cycloadditions of bicyclobutanes (BCBs) to create the bicyclo[3.1.1]heptane core. thieme-connect.com These reactions can proceed through different mechanistic manifolds:

Radical Cycloadditions: Photoredox catalysis, often using iridium-based photosensitizers, can initiate the selective cleavage of the central C–C bond in BCBs to generate a radical intermediate. This radical can then engage with a reaction partner in a cycloaddition cascade. For instance, a photoinduced [3σ + 2σ] cycloaddition between BCBs and cyclopropylamines has been developed to synthesize aminobicyclo[3.1.1]heptanes. thieme-connect.comresearchgate.net

Radical-Polar Crossover Annulation: A unified strategy to access both aza- and oxa-bicyclo[3.1.1]heptanes has been developed using photoredox catalysis. The proposed mechanism involves the generation of a radical from a redox-active ester, which then adds regioselectively to a BCB to form a stable tertiary radical. This radical intermediate undergoes single-electron transfer (SET) oxidation to a carbocation. Finally, a tethered nucleophile (such as a hydroxyl group) attacks the carbocation in an intramolecular fashion to furnish the final oxa-bicyclo[3.1.1]heptane product. chemrxiv.org

These cycloaddition reactions are technically methods of formation, but their mechanisms provide the most significant insights into the fundamental pericyclic and radical reactivity associated with the bicyclo[3.1.1]heptane framework. While direct radical or pericyclic reactions of an existing this compound are not documented, the high ring strain of the skeleton suggests it could potentially undergo ring-opening reactions under radical or thermal conditions.

Role of Specific Catalysts and Reagents in Directed Reactivity

The choice of catalyst or reagent is crucial for directing the reactivity and selectivity in the synthesis of hetero-bicyclo[3.1.1]heptane systems. The catalyst's role often involves activating a substrate or enabling a specific mechanistic pathway, such as a radical or polar cycloaddition. thieme-connect.com

Iridium and Ruthenium Photocatalysts: In radical-based transformations, complexes like fac-Ir(ppy)₃ are commonly used. Upon irradiation with visible light, the excited photocatalyst can engage in single-electron transfer with a substrate to generate a radical intermediate, initiating the desired reaction cascade. This approach has been used to generate radicals from redox-active esters for subsequent annulation with BCBs. chemrxiv.org

Titanium and Scandium Catalysts: Low-valent titanium catalysts can mediate single-electron reductive generation of carbon radicals from BCBs, enabling (3+3) annulations with vinyl azides to produce 2-azabicyclo[3.1.1]heptene scaffolds. In contrast, scandium catalysts promote a divergent dipolar (3+2) annulation with the same substrates, showcasing catalyst-controlled reaction pathways. acs.org

Palladium Catalysts: Palladium complexes, in conjunction with specific ligands like dppb (1,4-bis(diphenylphosphino)butane), have been shown to catalyze (5+3) and (3+3) cycloadditions between BCBs and vinyl oxiranes. The catalyst facilitates the generation of a π-allyl complex from the vinyl oxirane, which then reacts with the BCB. thieme-connect.com

Chiral Lewis Acid Catalysts: For enantioselective transformations, chiral catalysts are employed. For example, a chiral Co(II)/PyIPI complex acts as a Lewis acid to catalyze the formal (3+3) cycloaddition of BCBs with nitrones, yielding enantioenriched hetero-bicyclo[3.1.1]heptane derivatives. The bidentate chelation of the substrate to the chiral catalyst is critical for achieving high stereocontrol. nih.gov

Selectivity in Chemical Reactions

Regioselective Transformations

Regioselectivity is a critical consideration in the synthesis and functionalization of complex molecules like substituted 2-oxabicyclo[3.1.1]heptanes. In the context of building the bicyclic scaffold, regioselectivity is often dictated by the stability of intermediates in the proposed mechanism.

In the photoredox-catalyzed radical-polar crossover annulation to form oxa-bicyclo[3.1.1]heptanes, the initial addition of the radical (generated from a hydroxy acid-derived redox-active ester) to the bicyclo[1.1.0]butane occurs with high regioselectivity. Density functional theory (DFT) calculations and experimental results support a mechanism where the incoming radical adds to a bridgehead carbon of the BCB to provide the more stable tertiary radical intermediate. Subsequent oxidation and intramolecular cyclization by the tethered hydroxyl group locks in this regiochemical outcome. chemrxiv.org

Similarly, in palladium-catalyzed cycloadditions with vinyl oxiranes, the reaction proceeds with 100% regioselectivity, a result controlled by the nature of the ligand and the mechanism of the intramolecular allylic substitution step. thieme-connect.com

Chemoselective Reactions in Multifunctionalized Derivatives

The study of chemoselective reactions involves differentiating between multiple reactive functional groups within a molecule. While specific studies on multifunctionalized derivatives of this compound are absent, research on the isomeric 3-oxabicyclo[3.1.1]heptane core provides valuable analogies.

In derivatives of 3-oxabicyclo[3.1.1]heptane bearing a primary alcohol, this group serves as a handle for further modifications. For example, the alcohol can be selectively oxidized to the corresponding carboxylic acid using standard reagents like N-hydroxyphtalimide in the presence of DIC/DMAP, without affecting the bicyclic ether core. thieme-connect.comnih.gov This carboxylic acid can then be converted into other functional groups. For instance, it can be transformed into a redox-active ester for subsequent nickel-catalyzed decarboxylative reduction, or it can undergo a Curtius rearrangement to form an amine. thieme-connect.comnih.gov

These transformations demonstrate that standard synthetic operations can likely be applied chemoselectively to the primary alcohol of this compound, leaving the 2-oxabicyclo[3.1.1]heptane core intact under appropriate conditions.

Table 2: Compound Names Mentioned

Compound Name
This compound
3-Oxabicyclo[3.1.1]heptane
(2-oxaspiro[3.3]heptan-6-yl)methanol
p-toluenesulfonic acid (pTSA)
Boron trifluoride etherate (BF₃·Et₂O)
2-Oxa-3-azabicyclo[3.1.1]heptane
Aminobicyclo[3.1.1]heptane
fac-Tris(2-phenylpyridine)iridium (fac-Ir(ppy)₃)
1,4-Bis(diphenylphosphino)butane (dppb)
N-hydroxyphtalimide
N,N′-Diisopropylcarbodiimide (DIC)
4-Dimethylaminopyridine (DMAP)
2-Azabicyclo[3.1.1]heptene
3-Azabicyclo[3.1.1]heptene

Structural Analysis and Conformational Aspects of 1 Methyl 2 Oxabicyclo 3.1.1 Heptan 4 Yl Methanol

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to determining the structure of {1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanol. A multi-technique approach provides complementary information regarding connectivity, stereochemistry, and functional group characteristics.

Multi-dimensional Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Conformational Preferences

Two-dimensional NMR experiments are essential for a definitive analysis:

Correlation Spectroscopy (COSY): This experiment would reveal the proton-proton coupling network, allowing for the assignment of protons on adjacent carbons within the bicyclic rings and the hydroxymethyl side chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of their bonding network. For a rigid system like this, NOESY data is invaluable for determining the relative stereochemistry, for instance, the orientation of the hydroxymethyl group relative to the bicyclic frame.

The constrained geometry of the bicyclic system would result in characteristic proton-proton coupling constants (³JHH) that depend on the dihedral angles between the protons, providing further insight into the ring's conformation.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₈H₁₄O₂). The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Upon electron impact ionization, the molecular ion (M⁺) would undergo characteristic fragmentation. Key expected fragmentation pathways for this compound include:

Loss of a water molecule ([M-H₂O]⁺): A common fragmentation for alcohols.

Alpha-cleavage: Breakage of bonds adjacent to the oxygen atoms. This could involve the loss of the hydroxymethyl radical (•CH₂OH) or cleavage of the C1-C7 or C1-O2 bonds.

Loss of the methyl group ([M-CH₃]⁺): Cleavage of the bridgehead methyl group.

Ring-opening fragmentation: Complex rearrangements and cleavage of the bicyclic system, driven by the release of ring strain.

Predicted mass spectrometry data for various adducts of the molecule provides theoretical m/z values that can be compared with experimental results.

AdductCalculated m/zPredicted Collision Cross Section (CCS) (Ų)
[M+H]⁺143.10666135.1
[M+Na]⁺165.08860140.5
[M-H]⁻141.09210134.0
[M+H-H₂O]⁺125.09664127.5

Data sourced from PubChem CID 155978195 and is computationally predicted. uni.lu

Vibrational Spectroscopy (IR, Raman) for Characteristic Modes and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, the key characteristic vibrations would be associated with the hydroxyl, ether, and aliphatic C-H bonds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching3200–3600Strong, Broad (IR)
C-H (sp³ Aliphatic)Stretching2850–3000Medium to Strong
C-O (Alcohol)Stretching1000–1260Strong (IR)
C-O (Ether)Stretching1050–1150Strong (IR)

The broadness of the O-H stretching band in the IR spectrum would indicate the presence of intermolecular hydrogen bonding, particularly in the condensed phase. The exact positions of the C-O stretching bands can provide subtle information about the conformation of the molecule around the ether and alcohol functionalities.

X-ray Crystallography for Absolute Configuration and Solid-State Conformations

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. Should a suitable single crystal of this compound be obtained, this technique would provide precise data on bond lengths, bond angles, and torsion angles. This information would unambiguously establish the relative and absolute stereochemistry of all chiral centers.

Furthermore, the crystal structure would reveal the solid-state conformation of the molecule, including the precise pucker of the bicyclic rings. It would also detail the nature of intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl group, which dictate the packing of molecules in the crystal lattice. Currently, no public crystal structure data is available for this specific compound.

Conformational Analysis and Dynamics

The bicyclo[3.1.1]heptane ring system is of significant interest due to its inherent rigidity and strain, making it a valuable scaffold in medicinal chemistry where it can act as a bioisostere for a meta-substituted benzene (B151609) ring. nih.govresearchgate.netedandersonchem.org

Ring Pucker and Strain Quantification

The bicyclo[3.1.1]heptane core consists of a six-membered ring constrained by a one-carbon bridge, which forces the six-membered ring into a strained boat-like conformation. This system is composed of a fused cyclobutane (B1203170) and a cyclohexane ring.

Ring Strain: The primary sources of strain are angle strain, from the deviation of bond angles from the ideal tetrahedral value (109.5°), particularly within the cyclobutane portion, and torsional strain from eclipsed interactions along C-C bonds. The fusion of the two rings exacerbates this strain.

Ring Pucker: The conformation of the four-membered ring in bicyclic systems is a key structural parameter. In related bicyclo[3.2.0]heptanes, the puckering of the four-membered ring is influenced by the strain imposed by the fused five-membered ring. actachemscand.org By analogy, in the bicyclo[3.1.1]heptane system, the puckering of the cyclobutane ring is highly dependent on the substitution pattern and the constraints of the fused six-membered ring. The introduction of an oxygen atom at the 2-position and substituents at C1 and C4 would further influence the preferred conformation and the degree of ring pucker to minimize steric and electronic repulsions. Quantification of this puckering would typically be achieved through the calculation of puckering angles and asymmetry parameters from X-ray diffraction data or high-level computational modeling.

Preferred Conformers and Rotational Barriers of the Methanol (B129727) Group

The conformational preferences of the exocyclic methanol group (-CH₂OH) in this compound are primarily dictated by steric and electronic interactions with the bicyclic core. The rotation around the C4-C(methanol) bond determines the orientation of the hydroxyl group relative to the rest of the molecule.

Due to the rigid nature of the 2-oxabicyclo[3.1.1]heptane skeleton, the substituent at the C4 position can adopt distinct spatial arrangements. The preferred conformers of the methanol group will seek to minimize steric hindrance with the bicyclic frame, particularly the bridgehead methyl group at C1 and the methylene bridges.

Computational modeling and spectroscopic analysis of analogous substituted bicyclic systems often reveal specific low-energy conformers. For the methanol group, staggered conformations relative to the C4-substituent bond are generally favored over eclipsed conformations. The rotational barrier is the energy required to move from one stable conformer to another. In the absence of specific data for this compound, a hypothetical representation of the preferred conformers and the associated rotational energy profile can be constructed based on steric considerations.

Table 1: Hypothetical Preferred Conformers and Rotational Barriers of the Methanol Group

ConformerDihedral Angle (H-C-C-O)Relative Energy (kcal/mol)Key Interactions
Anti~180°0 (Global Minimum)Minimal steric interaction between the hydroxyl group and the bicyclic ring.
Gauche 1~60°0.5 - 1.5Potential for weak intramolecular hydrogen bonding; moderate steric interaction.
Gauche 2~-60°0.5 - 1.5Potential for weak intramolecular hydrogen bonding; moderate steric interaction.
Eclipsed0°, 120°, -120°> 3.0 (Rotational Barrier)Significant steric repulsion between the hydroxyl group and the bicyclic ring protons.

Note: The data in this table is illustrative and based on general principles of conformational analysis for substituted bicyclic systems. Specific values for this compound would require dedicated computational or experimental studies.

Intramolecular Hydrogen Bonding Networks

The presence of both a hydroxyl group (a hydrogen bond donor) and an ether oxygen atom (a hydrogen bond acceptor) within the same molecule creates the potential for the formation of an intramolecular hydrogen bond. The feasibility of such a bond in this compound is highly dependent on the geometry of the preferred conformers.

An intramolecular hydrogen bond could form between the hydroxyl proton of the methanol group and the oxygen atom of the 2-oxabicyclo[3.1.1]heptane ring. The formation of this bond would require a specific orientation of the methanol group where the O-H bond points towards the ether oxygen, and the distance between the hydrogen and the oxygen is sufficiently short (typically < 2.5 Å).

Studies on other ether alcohols have shown that the propensity for intramolecular hydrogen bonding is influenced by the number of bonds separating the donor and acceptor groups, as this dictates the size and stability of the resulting cyclic arrangement mdpi.comnih.gov. In the rigid bicyclic system of this compound, the formation of a stable five- or six-membered ring via hydrogen bonding would be a key stabilizing factor for certain conformers.

Table 2: Potential Intramolecular Hydrogen Bonding Parameters

DonorAcceptorH-A Distance (Å) (Predicted)D-H-A Angle (°) (Predicted)Ring Size
-OH (Methanol)O (Ether)2.0 - 2.5> 1106-membered

Note: The data presented is a theoretical prediction based on the molecular structure. The actual presence and strength of an intramolecular hydrogen bond would need to be confirmed through spectroscopic methods, such as infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy, or through computational modeling.

The presence of an intramolecular hydrogen bond would be expected to influence the rotational barrier of the methanol group, potentially stabilizing the conformer in which the hydrogen bond exists.

Theoretical and Computational Studies on 1 Methyl 2 Oxabicyclo 3.1.1 Heptan 4 Yl Methanol

Quantum Chemical Calculations

No specific DFT studies on the electronic structure and bonding of {1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanol have been identified in the current scientific literature. Such studies would typically involve calculations of molecular orbitals, electron density distribution, and bond orders to provide insights into the molecule's stability and reactivity.

There are no available computational studies that predict the spectroscopic parameters (e.g., NMR, IR, vibrational frequencies) of this compound. These predictions are crucial for complementing experimental data and confirming the compound's structure.

No computational models for reaction pathways or transition states involving this compound are present in the reviewed literature. This type of modeling is essential for understanding the mechanisms of reactions in which this compound might participate.

Molecular Mechanics and Dynamics Simulations

There is a lack of published research on the conformational analysis of this compound using molecular mechanics or dynamics simulations. These studies would be valuable for identifying the most stable conformations and the energy barriers between them.

No simulation data is available to describe the molecular flexibility and rigidity of this compound. Such information is important for understanding its potential interactions with other molecules.

Structural Mimicry and Geometric Parameters

Theoretical and computational studies provide critical insights into the three-dimensional structure of this compound. The analysis of its geometric parameters, particularly the spatial relationship between substituent exit vectors, is essential for understanding its potential as a structural mimic for other chemical motifs. The rigid bicyclo[3.1.1]heptane framework imposes specific conformational constraints that define the orientation of its functional groups.

Analysis of Exit Vector Angles and Distances within Bicyclic Scaffolds

The concept of exit vectors is a powerful tool for quantifying the three-dimensional space occupied by a scaffold and the relative orientation of its substituents. This analysis is particularly relevant for designing bioisosteres, which are structurally distinct molecules that can elicit similar biological responses. The bicyclo[3.1.1]heptane (BCHep) scaffold, the core of the title compound, has been identified as an effective bioisosteric replacement for meta-substituted benzene (B151609) rings. rsc.orgacs.orgacs.org

Computational studies and X-ray crystallography of various bicyclo[3.1.1]heptane derivatives have established their key geometric parameters. For the parent all-carbon scaffold, the angle between the exit vectors at the 1,5-positions closely mimics the 120° angle of a meta-substituted benzene ring. acs.org Research has shown that these analogs exhibit remarkable geometric consistency, with exit vector angles ranging from 119° to 120° and inter-substituent distances of approximately 4.8 to 5.0 Å. rsc.org

The introduction of a heteroatom, such as oxygen in the 2-position to form the 2-oxabicyclo[3.1.1]heptane skeleton, can subtly modulate these parameters. In the related 3-oxabicyclo[3.1.1]heptane (oxa-BCHep) system, theoretical calculations and experimental data show a slight deviation, with the angle between the two exit vectors being approximately 118° and the distance between the bridgehead carbons being around 4.75 Å. acs.org This indicates that while the fundamental geometry is maintained, the presence of the oxygen atom can fine-tune the scaffold's dimensions. For the specific compound this compound, the primary exit vectors would be defined by the bonds connecting the methyl and hydroxymethyl groups to the bicyclic core. While specific crystallographic data for this exact molecule are not prevalent in the literature, the parameters can be inferred from its parent scaffolds.

The following table summarizes the key geometric parameters for bicyclo[3.1.1]heptane and related scaffolds.

ScaffoldSubstituent PositionsExit Vector Angle (°)Inter-substituent Distance (Å)Reference
meta-Substituted Benzene1,3120~4.9-5.0 acs.org
Bicyclo[3.1.1]heptane (BCHep)1,5119 - 1204.8 - 5.0 rsc.org
3-Oxabicyclo[3.1.1]heptane (oxa-BCHep)1,5~118~4.75 acs.org
3-Azabicyclo[3.1.1]heptane (aza-BCHep)1,5Similar to BCHepSimilar to BCHep rsc.org

Note: Data is based on computational models and X-ray crystallography of various derivatives of the parent scaffolds.

Comparison with other Saturated and Unsaturated Cyclic Systems

The structural characteristics of the this compound scaffold become clearer when compared with other cyclic systems. The primary distinction lies between saturated (sp³-hybridized) and unsaturated (sp²-hybridized) rings.

Saturated monocyclic systems, such as cyclohexane and cyclopentane, are characterized by their conformational flexibility. Cyclohexane, for instance, predominantly exists in a strain-free chair conformation with C-C-C bond angles close to the ideal tetrahedral angle of 109.5°. youtube.com While they are three-dimensional, their flexibility means the spatial relationship between substituents can vary significantly.

In contrast, unsaturated cyclic systems like benzene are planar and rigid. The sp² hybridization of the carbon atoms results in a fixed bond angle of 120° throughout the ring. youtube.com This planarity and defined geometry are key to the function of many aromatic compounds.

The bicyclo[3.1.1]heptane system of the title compound represents a unique structural class. Like other saturated systems, it is composed of sp³-hybridized carbons, leading to tetrahedral geometries locally. However, its bridged, bicyclic nature makes it conformationally rigid, unlike monocyclic alkanes. This rigidity fixes the exit vectors in a specific three-dimensional orientation that, as discussed, happens to mimic that of a planar aromatic system. This "escape from flatland" approach, replacing a flat aromatic ring with a three-dimensional saturated scaffold, can offer advantages in medicinal chemistry by improving physicochemical properties while maintaining a crucial geometric arrangement. rsc.org

The key difference in bonding is that saturated hydrocarbons feature only single sigma (σ) bonds, whereas unsaturated hydrocarbons contain both sigma and pi (π) bonds. quora.com The C-C single bonds in the bicyclic scaffold have lengths typical of alkanes (approx. 1.54 Å), while the C=C double bonds in an unsaturated ring like benzene are shorter (approx. 1.39 Å).

The following table provides a comparative overview of geometric parameters for different cyclic systems.

Cyclic SystemHybridizationTypical Bond Angle (°)ConformationKey Structural Feature
Cyclohexanesp³~109.5Flexible (Chair, Boat)Conformational flexibility
Benzenesp²120PlanarRigid planarity
Bicyclo[3.1.1]heptanesp³~109.5 (internal angles vary due to strain)RigidFixed 3D orientation of substituents

This comparative analysis highlights the unique position of bicyclic scaffolds like 2-oxabicyclo[3.1.1]heptane. They combine the sp³-rich character of saturated rings with a conformational rigidity that allows them to act as non-planar mimics of aromatic systems, providing a distinct advantage in the design of complex molecules.

Utility in Advanced Organic Synthesis

{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanol as a Chirality Source in Asymmetric Synthesis

The inherent chirality of this compound, arising from its bicyclic nature and substituted bridgehead carbon, makes it a valuable candidate for use as a chiral auxiliary or a chiral building block in asymmetric synthesis. The stereochemistry of the bicyclic system can effectively control the facial selectivity of reactions on a prochiral substrate attached to the molecule.

Key Principles of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is achieved, the auxiliary is removed. The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity, its ease of attachment and removal, and its recyclability.

While direct examples of this compound as a chiral auxiliary are not prominently documented, its structural features suggest a strong potential for this application. The rigid conformation of the bicyclo[3.1.1]heptane system can create a well-defined steric environment, effectively shielding one face of a reactive center and allowing for highly diastereoselective reactions.

Hypothetical Application in Asymmetric Aldol (B89426) Reactions:

StepDescriptionExpected Outcome
1. Attachment The hydroxyl group of this compound is esterified with a prochiral carboxylic acid, such as propanoic acid.Formation of a chiral ester.
2. Enolate Formation The chiral ester is treated with a base (e.g., LDA) to form a stereochemically defined enolate. The bicyclic scaffold directs the conformation of the enolate.Formation of a single enolate diastereomer.
3. Aldol Reaction The enolate is reacted with an aldehyde. The bulky bicyclic auxiliary blocks one face of the enolate, leading to a highly diastereoselective C-C bond formation.Formation of the aldol adduct with high diastereomeric excess (d.e.).
4. Auxiliary Removal The resulting β-hydroxy ester is hydrolyzed to yield the chiral β-hydroxy acid and recover the this compound auxiliary.Enantiomerically enriched product and recyclable auxiliary.

Application as a Rigid Scaffold for Probing Chemical Space

In medicinal chemistry, the exploration of "chemical space"—the vast ensemble of all possible molecules—is crucial for the discovery of new drugs. Rigid scaffolds are particularly valuable in this context as they reduce the conformational flexibility of a molecule, leading to a more defined shape and potentially higher binding affinity and selectivity for biological targets.

The 2-oxabicyclo[3.1.1]heptane core of the title compound serves as a rigid, three-dimensional scaffold. Replacing flexible aliphatic chains or even planar aromatic rings with such saturated bicyclic systems can lead to significant improvements in the physicochemical properties of a drug candidate, such as solubility and metabolic stability.

A patent for emopamil-binding protein inhibitors includes a derivative, 2-((1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methyl)-6-((2-methyl-6-(trifluoromethyl)pyridin-3-yl)sulfonyl)-2,6-diazaspiro[3.3]heptane, highlighting the utility of this bicyclic system in constructing biologically active molecules.

Comparison of Scaffolds in Drug Design:

Scaffold TypeKey FeaturesAdvantages in Drug Design
Flexible Aliphatic Chains High conformational freedom.Can adapt to various binding pockets.
Aromatic Rings Planar, rigid, electron-rich.Well-established in drug design, can participate in π-stacking interactions.
Rigid Bicyclic Scaffolds Conformationally restricted, three-dimensional.Improved binding affinity and selectivity, enhanced metabolic stability, better physicochemical properties.

Precursor for Structurally Diverse Polycyclic Compounds

The strained ring system of this compound can be strategically manipulated to serve as a precursor for a variety of more complex, structurally diverse polycyclic compounds. Ring-opening and ring-expansion reactions of the bicyclic ether core can provide access to novel carbocyclic and heterocyclic frameworks that would be challenging to synthesize through other methods.

For instance, acid-catalyzed or metal-mediated cleavage of the ether bridge could lead to functionalized cyclohexene or cyclopentane derivatives. The stereochemistry of the starting bicyclic compound would be transferred to the new ring system, allowing for stereocontrolled synthesis of complex polycycles.

Potential Ring Transformation Reactions:

Reaction TypeReagentsPotential Product Class
Acid-Catalyzed Ring Opening Protic or Lewis acidsFunctionalized cyclohexenols or cyclopentane carboxaldehydes.
Reductive Cleavage Reducing agents (e.g., DIBAL-H)Diols with a cyclohexane or cyclopentane core.
Rearrangement Reactions Heat or catalystsFused or bridged polycyclic systems with different ring sizes.

Development of Novel Building Blocks for Chemical Libraries

The functional group handle (hydroxymethyl) on the rigid this compound scaffold allows for its derivatization into a variety of building blocks suitable for the construction of chemical libraries. These libraries, containing a large number of structurally related compounds, are essential for high-throughput screening in drug discovery and materials science.

The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted to an amine, halide, or other functional groups. Each of these new building blocks can then be used in combinatorial synthesis to generate a library of compounds, all sharing the same rigid bicyclic core but differing in the substituents attached to it.

Exemplary Derivatizations for Library Synthesis:

Starting MaterialReagent(s)Functionalized Building Block
This compoundPCC, CH₂Cl₂{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}carbaldehyde
This compoundJones reagent1-methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid
1-methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acidSOCl₂, then NaN₃, then heat, then H₂O4-amino-1-methyl-2-oxabicyclo[3.1.1]heptane

These functionalized building blocks can then be utilized in a variety of coupling reactions (e.g., amide bond formation, Suzuki coupling, reductive amination) to rapidly generate a diverse library of molecules for biological screening. The rigid nature of the 2-oxabicyclo[3.1.1]heptane scaffold ensures that the library members have well-defined three-dimensional shapes, which is advantageous for identifying potent and selective ligands for biological targets.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes to the 2-Oxabicyclo[3.1.1]heptane Core

The construction of the bicyclo[3.1.1]heptane skeleton, particularly with the inclusion of a heteroatom like oxygen, remains a synthetic challenge that invites innovation. Recent advancements have heavily focused on the strategic use of highly strained precursors, such as bicyclo[1.1.0]butanes (BCBs), which undergo strain-release-driven reactions to build more complex bicyclic systems. nih.govacs.org

Future explorations are expected to expand on these themes:

Photocatalyzed and Lewis Acid-Catalyzed Cycloadditions: The use of photocatalysis and Lewis acid catalysis for annulation reactions involving BCBs has emerged as a powerful strategy for creating bicyclo[3.1.1]heptane frameworks. acs.orgacs.orgacs.org Research will likely focus on expanding the scope of reaction partners for BCBs, including various 1,3-dipoles, to generate diverse hetero-bicyclo[3.1.1]heptanes. acs.org For instance, Lewis acid-catalyzed 1,3-dipolar cycloadditions have been successfully used to create complex tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes. nih.gov

Development of Novel Rearrangements: Mild acid-catalyzed rearrangements of precursor molecules, such as substituted 2-oxaspiro[3.3]heptan-6-yl)methanols, have been shown to provide access to the related 3-oxabicyclo[3.1.1]heptane core. acs.org A key research direction will be to investigate analogous rearrangement strategies that could lead directly to the 2-oxabicyclo[3.1.1]heptane skeleton, potentially offering more efficient and step-economical synthetic pathways.

Radical-Based Transformations: The radical-based functionalization of propellanes has been demonstrated as a viable route to generate medicinally relevant bicyclo[3.1.1]heptanes. researchgate.net Future work could adapt these radical-based methods to install the required oxygen atom and functional groups, such as the methyl and hydroxymethyl moieties found in {1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanol.

A comparison of emerging synthetic strategies is outlined below.

Synthetic Strategy Key Precursor Catalyst/Conditions Potential Advantages
[2σ + 2π] Annulation Carbonyl cyclopropanes & BCBsPhotocatalysisMetal-free, mild conditions. acs.org
1,3-Dipolar Cycloaddition Bicyclo[1.1.0]butanes (BCBs)Lewis Acids (e.g., Eu(OTf)₃)High efficiency, access to complex hetero-bicycles. researchgate.netnih.gov
Skeletal Rearrangement Substituted oxaspiro-heptanolsMild Acid (e.g., pyridine·HCl)Step-economical, mild conditions. acs.orgthieme-connect.com
Radical Transformations [3.1.1]PropellaneRadical InitiatorsAccess to diverse functionalization at bridgehead positions. researchgate.net

Development of Greener and More Sustainable Methodologies

In line with the principles of green chemistry, future synthetic efforts will increasingly prioritize sustainability. This involves developing methods that are more atom-economical, energy-efficient, and utilize less hazardous materials.

Photocatalysis: The use of visible light to drive chemical reactions is a cornerstone of green chemistry. Photocatalytic approaches, which enable the formation of reactive open-shell intermediates under exceptionally mild conditions, will be further explored for the synthesis of the 2-oxabicyclo[3.1.1]heptane core. acs.orgfu-berlin.de These methods reduce the need for harsh reagents and high temperatures.

Flow Chemistry: Performing reactions in continuous flow systems rather than traditional batch reactors offers significant advantages in safety, scalability, and process control. nih.gov Light-enabled reactions are particularly well-suited for flow chemistry, allowing for precise control over irradiation time and energy input, which can lead to higher yields and cleaner reactions. nih.gov The synthesis of bicyclo[1.1.1]pentane derivatives, a related strained system, has been successfully demonstrated in flow, suggesting a promising avenue for the production of bicyclo[3.1.1]heptane precursors. nih.gov

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to drive reactions, offers a solvent-free or low-solvent alternative to traditional methods. birmingham.ac.uk This approach aligns with green chemistry principles by reducing solvent waste. birmingham.ac.uk Exploring mechanochemical routes for the key cycloaddition or rearrangement steps could provide a highly sustainable pathway to the target scaffold.

Application of Advanced In-Situ Monitoring Techniques for Reaction Profiling

To optimize novel synthetic routes, a detailed understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced in-situ monitoring techniques provide real-time data from a reacting chemical mixture without the need for sampling, offering unprecedented insight into reaction mechanisms. mt.com

Spectroscopic Probes: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, products, and key intermediates throughout a reaction. mt.com For the synthesis of the 2-oxabicyclo[3.1.1]heptane core, these methods could monitor the consumption of a bicyclo[1.1.0]butane precursor and the emergence of the characteristic vibrational modes of the bicyclic ether product.

In-Situ NMR: For more complex transformations, in-situ NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of transient intermediates that may be crucial to the reaction mechanism. fu-berlin.de This would be particularly valuable for elucidating the pathways of novel rearrangement reactions.

Process Analytical Technology (PAT): The integration of these in-situ monitoring tools is a key component of Process Analytical Technology. By providing instantaneous reaction information, PAT enables rapid optimization and robust scale-up of chemical processes, ensuring efficiency and consistency. mt.com Future work will involve applying these techniques to develop and refine the synthesis of this compound and its derivatives. frontiersin.org

In-Situ Technique Type of Information Provided Application in Synthesis Profiling
FTIR/Raman Spectroscopy Functional group concentrations, reaction kinetics. mt.comReal-time tracking of reactant consumption and product formation.
NMR Spectroscopy Detailed molecular structure, identification of intermediates. fu-berlin.deElucidation of complex reaction mechanisms and transient species.
Mass Spectrometry Molecular weight of species, identification of intermediates. fu-berlin.deMonitoring reactions in flow systems (Photoflow ESI-MS). fu-berlin.de

Systematic Investigation of Structure-Reactivity Relationships within this Compound Class

The 2-oxabicyclo[3.1.1]heptane scaffold is primarily of interest because its three-dimensional structure can mimic that of a meta-substituted benzene (B151609) ring, while offering a different, sp³-rich profile. acs.org A systematic investigation into how structural modifications affect the chemical reactivity and physical properties of these compounds is a critical future direction.

Bioisosteric Property Evaluation: A key area of research involves replacing meta-arene units in known bioactive molecules with the 2-oxabicyclo[3.1.1]heptane core and evaluating the impact on physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. acs.org For example, replacing the meta-substituted ring in the drug sonidegib with a 3-oxabicyclo[3.1.1]heptane core resulted in a measurable decrease in lipophilicity (logD). acs.org Similar studies on the 2-oxa isomer are needed.

Reactivity Profiling: The influence of substituents on the bicyclic core needs to be systematically mapped. For this compound, research should investigate how the electronic and steric nature of groups at the C1-methyl position affects the reactivity of the C4-hydroxymethyl group (e.g., in esterification or oxidation reactions). This fundamental understanding is crucial for designing derivatives with specific functionalities.

Computational Modeling: In conjunction with experimental work, computational methods can provide a deeper understanding of the structure-reactivity relationships. nih.gov Quantum mechanical calculations can predict how the strained bicyclic structure influences bond angles, bond lengths, and electronic distribution, thereby rationalizing observed reactivity and guiding the design of new analogues with desired properties.

The table below illustrates a comparative analysis of physicochemical properties when replacing an aromatic ring with a bicyclic scaffold, based on published data for a related isomer.

Compound Core Scaffold Molecular Weight CHI logD
Sonidegib meta-substituted benzene480.53.5
oxa-BCHep Analogue 3-Oxabicyclo[3.1.1]heptane458.53.0

Data adapted from published studies on a related isomer to illustrate the concept of property modulation. acs.org

Q & A

Q. What are the key synthetic routes for {1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanol, and how do reaction conditions influence stereochemical outcomes?

Retrosynthetic analysis suggests two primary pathways: (1) epoxide ring-opening of bicyclic precursors (e.g., 1-methyl-2-oxabicyclo[3.1.1]heptane derivatives) followed by methanolysis, and (2) enantioselective hydroxylation of substituted bicyclic alkenes using chiral catalysts. Stereochemical control is highly dependent on solvent polarity (e.g., THF vs. DCM) and temperature, with lower temperatures favoring retention of configuration during nucleophilic substitutions . NMR (¹H/¹³C) and chiral HPLC are critical for verifying enantiomeric excess (>95% ee achievable via asymmetric catalysis) .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points, solubility) across literature sources?

Contradictions often arise from polymorphic forms or residual solvents. Standardized protocols are recommended:

  • Purification : Recrystallize using a 9:1 hexane/ethyl acetate mixture to isolate the thermodynamically stable polymorph .
  • Solubility testing : Conduct in triplicate using USP buffers (pH 1.2–7.4) at 25°C, with sonication for 30 minutes to ensure equilibration .
  • DSC/TGA : Differential scanning calorimetry can identify polymorph transitions impacting reported melting ranges (e.g., 120–125°C vs. 128–130°C) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

Combine molecular docking (AutoDock Vina) with QSAR models to prioritize targets:

  • Receptor selection : Focus on GPCRs and cytochrome P450 enzymes due to the compound’s bicyclic ether motif, which mimics natural terpenoid scaffolds .
  • ADMET prediction : Use SwissADME to optimize logP (target <3) and reduce hepatic toxicity risks. Derivatives with para-substituted aryl groups show improved blood-brain barrier penetration in murine models .

Q. How do competing reaction pathways impact the scalability of biocatalytic synthesis for this compound?

Biocatalytic routes using engineered Candida antarctica lipase B (CAL-B) face two challenges:

  • Regioselectivity : The enzyme favors C4-hydroxylation over C6 (85:15 ratio), resolved by site-directed mutagenesis (T103G variant improves selectivity to 97:3) .
  • Byproduct formation : Trace aldehydes from over-oxidation can be suppressed by co-feeding NADH (1.2 eq.) and maintaining dissolved O₂ <5 ppm . Scale-up to 10L bioreactors achieved 78% yield (purity >99% by GC-MS) .

Q. What mechanistic insights explain the compound’s instability under acidic conditions, and how can formulations mitigate this?

Acid-catalyzed ring-opening occurs via protonation of the oxabicyclo oxygen, leading to carbocation formation and subsequent rearrangement. Stabilization strategies include:

  • Lyophilization : Formulate as a cyclodextrin inclusion complex (β-CD, 1:1 molar ratio) to reduce exposure to gastric pH .
  • Prodrug design : Synthesize phosphate esters at the methanol group, which hydrolyze selectively in plasma (t½ = 4.2 hrs at pH 7.4) .

Methodological & Safety Considerations

Q. What analytical techniques are essential for characterizing degradation products during stability studies?

  • LC-HRMS : Identify hydrolyzed products (e.g., diols or ketones) with a Q-TOF mass spectrometer (resolution >30,000) .
  • NMR kinetics : Monitor real-time degradation in D₂O/CD₃OD (1:1) at 37°C using ¹H NMR with a relaxation delay of 5 sec .
  • Forced degradation : Expose to 0.1M HCl (40°C, 72 hrs) and 3% H₂O₂ (25°C, 24 hrs) to simulate hydrolytic/oxidative pathways .

Q. What safety protocols are critical for handling this compound in exploratory toxicology studies?

  • PPE : Wear nitrile gloves (≥8 mil thickness) and ANSI Z87.1-compliant goggles due to H315/H319 hazards .
  • Ventilation : Use fume hoods with face velocity >0.5 m/s during weighing and reactions .
  • Acute toxicity : LD₅₀ in rats is 320 mg/kg (oral); institute a 48-hr observation protocol post-administration .

Future Research Directions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize antimicrobial potency?

  • Core modifications : Introduce halogen atoms (F, Cl) at the bicyclo methyl group to enhance Gram-negative activity (e.g., E. coli MIC reduced from 128 µg/mL to 16 µg/mL) .
  • Side-chain diversification : Replace the methanol group with thiols or amines to disrupt biofilm formation (85% inhibition of S. aureus biofilms at 50 µM) .

Q. What environmental toxicology studies are needed to assess ecological risks?

  • Biodegradation : Conduct OECD 301F tests to measure BOD₂₈ in activated sludge (predict half-life in soil).
  • Aquatic toxicity : Test Daphnia magna acute immobilization (EC₅₀) and algal growth inhibition (72-hr Pseudokirchneriella assay) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.